6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine is a useful research compound. Its molecular formula is C17H19BrN6 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine (CAS No. 2682115-60-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₉BrN₆, with a molecular weight of 387.28 g/mol. The compound features a quinazoline core substituted with a bromine atom and a pyrazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉BrN₆ |
Molecular Weight | 387.28 g/mol |
CAS Number | 2682115-60-0 |
Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole and quinazoline moieties is crucial for enhancing its biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity.
Biological Activity
Anticancer Activity
Research indicates that compounds containing pyrazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various quinazoline derivatives, compounds with similar structural features demonstrated IC₅₀ values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . This suggests that the target compound may also possess comparable efficacy.
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit topoisomerase II and other kinases involved in cancer cell proliferation.
- Microtubule Disruption : Pyrazole-containing compounds often interfere with microtubule assembly, leading to apoptosis in cancer cells .
- Targeting Growth Factor Receptors : Inhibition of receptors such as EGFR and VEGFR has been noted, which are critical in tumor growth and metastasis .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that suggests potential antimicrobial activity against various pathogens. Compounds with similar scaffolds have been evaluated for their antibacterial effects, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Growth inhibition in MDA-MB-231 and HepG2 | , |
Antimicrobial | Activity against Staphylococcus aureus | |
Mechanism | Inhibition of topoisomerase II |
This compound represents a promising candidate in drug development, particularly in oncology. Its dual activity against cancer cells and potential antimicrobial properties warrant further investigation. Future research should focus on detailed mechanistic studies and clinical evaluations to fully understand its therapeutic potential.
Properties
IUPAC Name |
6-bromo-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6/c1-23-6-4-15(5-7-23)24-11-14(10-20-24)21-17-19-9-12-8-13(18)2-3-16(12)22-17/h2-3,8-11,15H,4-7H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQCKXMXSQGIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)NC3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.